molecular formula C8H17NO B12958085 (3R,4R)-4-Ethoxy-3-methylpiperidine

(3R,4R)-4-Ethoxy-3-methylpiperidine

Katalognummer: B12958085
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: XXSOISDKFTYTJR-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-4-Ethoxy-3-methylpiperidine is a chiral piperidine derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interaction with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Ethoxy-3-methylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. For example, the reduction of a 4-ethoxy-3-methylpiperidinone can be achieved using a chiral borane complex, resulting in the formation of this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of readily available and cost-effective starting materials can reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-4-Ethoxy-3-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(3R,4R)-4-Ethoxy-3-methylpiperidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3R,4R)-4-Ethoxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. For example, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,4R)-4-Methylpiperidine: Lacks the ethoxy group, which can influence its reactivity and biological activity.

    (3R,4R)-4-Ethoxy-3-hydroxypiperidine:

Uniqueness

(3R,4R)-4-Ethoxy-3-methylpiperidine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

(3R,4R)-4-ethoxy-3-methylpiperidine

InChI

InChI=1S/C8H17NO/c1-3-10-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI-Schlüssel

XXSOISDKFTYTJR-HTQZYQBOSA-N

Isomerische SMILES

CCO[C@@H]1CCNC[C@H]1C

Kanonische SMILES

CCOC1CCNCC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.